N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that features a pyridine ring, an imidazole ring, and a cyclopropane carboxamide group
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds have shown to inhibit the expression of collagen , suggesting a potential interaction with collagen synthesis pathways.
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have shown to inhibit the expression of collagen , indicating a potential effect on collagen synthesis pathways and their downstream effects.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown to inhibit the expression of collagen , suggesting a potential effect on collagen synthesis at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine and imidazole intermediates, which are then linked through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and imidazole derivatives, such as:
- 2-(pyridin-2-yl)pyrimidine
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
What sets N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-4-5-11)17-8-10-18-9-7-16-13(18)12-3-1-2-6-15-12/h1-3,6-7,9,11H,4-5,8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLNUFAUUQXGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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